

Application Note & Protocol: Microfluidic Synthesis of DODAP-based Lipid Nanoparticles

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Compound of Interest

Compound Name: DODAP

Cat. No.: B7796104

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including siRNA, mRNA, and pDNA.[1][2] The cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (**DODAP**) is a key component in LNP formulations, facilitating the encapsulation of negatively charged genetic material and its subsequent release within the cell. Microfluidic technology offers a robust, scalable, and highly reproducible method for LNP synthesis.[3][4][5] By precisely controlling the mixing of a lipid-in-ethanol phase with an aqueous nucleic acid phase within a microchannel, this technique allows for the predictable self-assembly of LNPs with uniform size and high encapsulation efficiency.[6][7]

This document provides a detailed protocol for the synthesis of **DODAP**-based LNPs using a microfluidic system. It outlines the influence of key manufacturing parameters, such as Total Flow Rate (TFR) and Flow Rate Ratio (FRR), on the final physicochemical properties of the nanoparticles.

Key Microfluidic Principles & Parameters

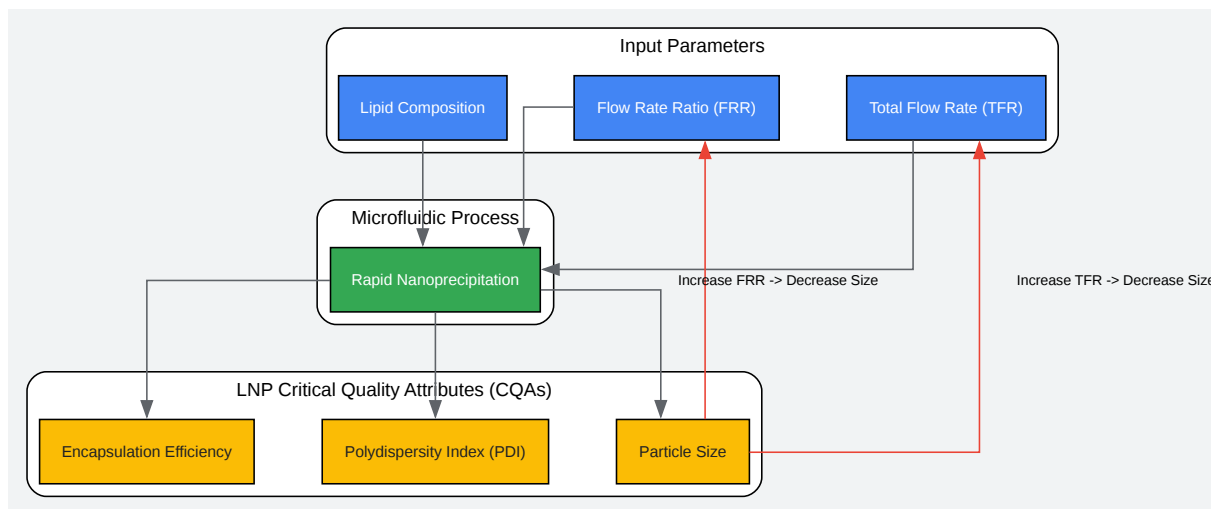
The synthesis of LNPs via microfluidics is a nanoprecipitation process.[6] A solution of lipids dissolved in ethanol is rapidly mixed with an aqueous buffer containing the nucleic acid payload. The rapid change in solvent polarity causes the lipids to become supersaturated, leading to their self-assembly into nanoparticles that encapsulate the cargo.[6][8]

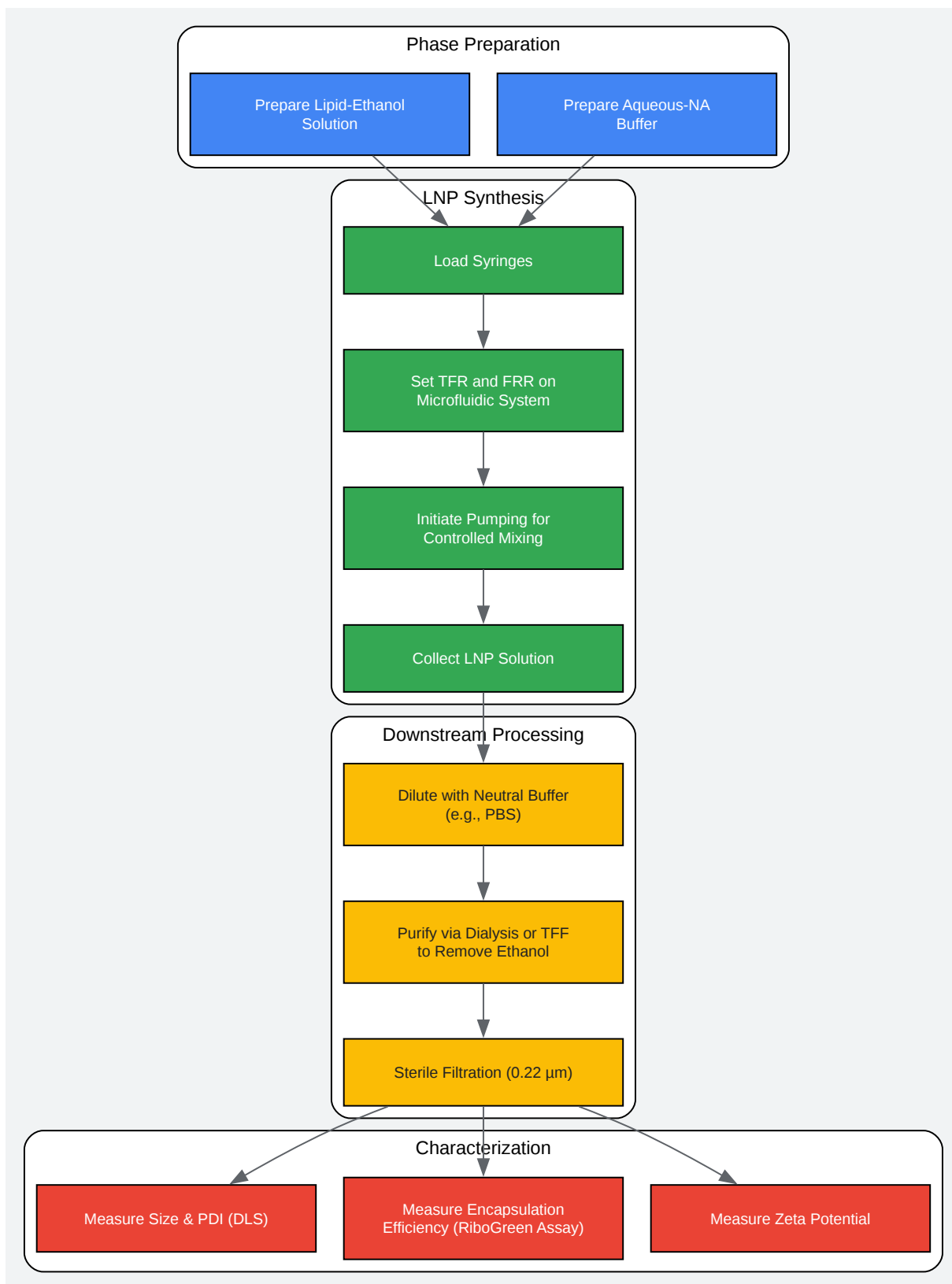
The key parameters that govern this process are:

- **Total Flow Rate (TFR):** The combined flow rate of the lipid and aqueous streams (in mL/min). TFR influences the mixing time and residence time within the microfluidic chip. Increasing the TFR generally leads to a decrease in particle size.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)
- **Flow Rate Ratio (FRR):** The ratio of the aqueous stream's flow rate to the ethanol stream's flow rate. FRR controls the final ethanol concentration and the polarity gradient during mixing. Increasing the FRR has also been shown to decrease particle size.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)

By carefully controlling these parameters, microfluidic systems can produce LNPs with desired critical quality attributes, such as a particle size below 200 nm and a polydispersity index (PDI) below 0.3, which are crucial for in vivo applications.[\[8\]](#)[\[10\]](#)

Logical Relationship of Microfluidic Parameters and LNP Attributes





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